2-Cyclopropoxypyridin-3-amine chemical structure and properties
2-Cyclopropoxypyridin-3-amine chemical structure and properties
Executive Summary
2-Cyclopropoxypyridin-3-amine (CAS: 2151757-47-8) is a specialized heterocyclic building block increasingly utilized in modern medicinal chemistry. Structurally, it consists of a 3-amino-pyridine core functionalized with a cyclopropyl ether moiety at the C2 position.
This molecule serves as a critical bioisostere for 2-alkoxy-3-aminopyridines. The cyclopropyl group offers a unique combination of steric bulk , electronic modulation , and metabolic stability that distinguishes it from standard methyl or ethyl ethers. This guide details its structural properties, validated synthesis protocols, and application in optimizing drug-like properties (DMPK).
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The integration of the cyclopropyl group creates a molecule with distinct lipophilic and electronic characteristics compared to its acyclic analogs.
Table 1: Physicochemical Specifications
| Property | Data | Note |
| IUPAC Name | 2-cyclopropoxypyridin-3-amine | |
| CAS Number | 2151757-47-8 | |
| Molecular Formula | C₈H₁₀N₂O | |
| Molecular Weight | 150.18 g/mol | |
| SMILES | NC1=C(OC2CC2)N=CC=C1 | |
| LogP (Calc) | ~1.2 - 1.5 | More lipophilic than methoxy, less than isopropyl |
| pKa (Conj. Acid) | ~5.5 - 6.0 | Pyridine nitrogen basicity modulated by alkoxy group |
| H-Bond Donors | 2 (Primary Amine) | |
| H-Bond Acceptors | 3 (Pyridine N, Ether O, Amine N) |
Structural Analysis: The "Cyclopropyl Effect"
The 2-cyclopropoxy substituent is not merely a space-filling group; it imparts specific electronic and conformational biases critical for receptor binding.[1]
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Conformational Restriction: The cyclopropyl ring is rigid. Unlike an isopropyl group, which has rotational freedom, the cyclopropyl ether restricts the conformational space near the pyridine ring, potentially reducing the entropic penalty upon binding to a protein target [1].
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Electronic Interaction: The C-O bond in cyclopropyl ethers is shorter and stronger than in aliphatic ethers. The cyclopropyl group can act as a weak electron donor via hyperconjugation with the pyridine ring system, subtly influencing the pKa of the pyridine nitrogen and the nucleophilicity of the C3-amine [2].
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Metabolic Shielding: The strained cyclopropyl ring is generally more resistant to cytochrome P450 (CYP) hydrogen abstraction compared to linear alkyl chains (e.g., ethyl or propyl), though it can be susceptible to specific oxidative ring-opening pathways [3].
Visualization: Structural Logic & SAR
Figure 1: Structure-Activity Relationship (SAR) decomposition of the molecule.
Synthesis Strategy & Protocols
The synthesis of 2-cyclopropoxypyridin-3-amine typically follows a Nucleophilic Aromatic Substitution (SₙAr) strategy followed by Reduction . This route is preferred over direct coupling methods due to the availability of the 2-chloro-3-nitropyridine precursor.
Validated Synthetic Route
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Step 1: Ether Formation (SₙAr)
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Reactants: 2-Chloro-3-nitropyridine + Cyclopropanol.
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Reagent: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).
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Solvent: THF or DMF (Anhydrous).
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Mechanism: Addition-Elimination at the electron-deficient C2 position.
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Step 2: Nitro Reduction
Visualization: Synthesis Workflow
Figure 2: Step-wise synthesis pathway from commercially available starting materials.
Detailed Experimental Protocol (Self-Validating)
Step 1: Synthesis of 2-Cyclopropoxy-3-nitropyridine
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Preparation: Flame-dry a 250 mL round-bottom flask under N₂ atmosphere.
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Activation: Suspend NaH (60% dispersion in oil, 1.2 eq) in anhydrous THF (50 mL) at 0°C.
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Addition: Add Cyclopropanol (1.1 eq) dropwise. Stir for 30 min until H₂ evolution ceases (formation of sodium cyclopropoxide).
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Reaction: Add 2-Chloro-3-nitropyridine (1.0 eq) dissolved in THF dropwise.
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Execution: Warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
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Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x).[4] Wash organics with brine, dry over Na₂SO₄, and concentrate.
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Validation: ¹H NMR should show disappearance of the downfield pyridine protons characteristic of the chloro-precursor and appearance of cyclopropyl multiplets (0.6–0.9 ppm).
Step 2: Reduction to Amine
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Setup: Dissolve the nitro intermediate in MeOH (0.1 M concentration).
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Catalyst: Add 10% Pd/C (10 wt% loading).
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Reduction: Purge with H₂ gas (balloon pressure is sufficient). Stir vigorously at RT for 3-12 hours.
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Purification: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.
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Validation: LC-MS will show a mass shift of M-30 (loss of O2) + 2 (gain of H2) -> Net -14? No, Nitro (NO2) to Amine (NH2) is loss of 32 (O2) and gain of 4 (2H2), net mass loss of ~14 Da. Correction: NO2 (46) -> NH2 (16). Mass difference = -30.
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Confirm Identity: LC-MS m/z = 151.1 [M+H]⁺.
Medicinal Chemistry Applications
Bioisosterism in Kinase Inhibitors
In kinase drug discovery, the "hinge binder" region often utilizes an aminopyridine motif.
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Problem: A methoxy (-OMe) group at the 2-position might be metabolically labile (demethylation). An isopropyl group might introduce steric clashes.
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Solution: The 2-cyclopropoxy group provides a "Goldilocks" zone—larger than methyl, smaller than isopropyl, and metabolically robust. It fills hydrophobic pockets (e.g., the gatekeeper region) without incurring the high lipophilicity penalty of larger alkyls [4].
Metabolic Stability (DMPK)
Cyclopropyl ethers resist O-dealkylation better than acyclic ethers. The C-H bonds in the cyclopropyl ring have higher bond dissociation energy (approx. 106 kcal/mol) compared to secondary alkyl C-H bonds (~95 kcal/mol), making them harder targets for CYP450 oxidation [3].
References
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Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8993-8995. (Discusses ring strain and conformational effects similar to cyclopropanes).
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Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[5][6] Journal of Medicinal Chemistry, 59(19), 8712–8756.
- Kalgutkar, A. S., et al. (2005). "Metabolism-guided drug design: mitigation of metabolic liabilities." Drug Discovery Today, 10(14), 1443-1450. (General principles of metabolic stability in ethers).
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ChemScene Product Data. (2023). "2-Cyclopropoxypyridin-3-amine CAS 2151757-47-8."[3]
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- 2. chemscene.com [chemscene.com]
- 3. chemscene.com [chemscene.com]
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- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
